molecular formula C14H16BrN3OS B2698617 2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 391226-12-3

2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2698617
CAS No.: 391226-12-3
M. Wt: 354.27
InChI Key: OAJKBTVBEVAEST-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at position 5 with a 4-methylphenyl group. Thiadiazoles are known for their diverse biological activities, including pesticidal, herbicidal, and antimicrobial properties .

Properties

IUPAC Name

2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-8(2)11(15)12(19)16-14-18-17-13(20-14)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJKBTVBEVAEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the bromine atom and the methyl group enhances its reactivity and potential interactions with biological targets. The structure can be represented as follows:

CxHyBrNzS\text{C}_x\text{H}_y\text{BrN}_z\text{S}

Where x,y,zx,y,z represent the number of carbon, hydrogen, nitrogen atoms, respectively.

Overview of Research Findings

Numerous studies have reported on the anticancer properties of thiadiazole derivatives, including various analogs of this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung cancer)12.57Alam et al.
SK-MEL-2 (Skin)4.27Alam et al.
MDA-MB-231 (Breast)68.28Polkam et al.
HT-29 (Colon)62.95Polkam et al.

The mechanism of action for thiadiazole derivatives often involves the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. For instance, molecular docking studies indicate that these compounds can form hydrogen bonds with target proteins, disrupting their function and leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities.

Summary of Antimicrobial Studies

Microorganism Activity Reference
Staphylococcus aureusActiveAlam et al.
Escherichia coliModerateAlam et al.
Candida albicansSignificantAlam et al.

The presence of electronegative groups such as bromine has been shown to enhance antimicrobial activity by increasing the compound's ability to penetrate bacterial membranes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A study involving MDA-MB-231 breast cancer cells demonstrated a dose-dependent response to treatment with this compound, resulting in significant growth inhibition compared to control groups .
  • Antimicrobial Efficacy : A series of synthesized thiadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing promising results against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Synthesis and Chemical Properties

The compound features a bromine atom, a methyl group, and a thiadiazole ring. The synthesis typically involves multiple steps starting from the preparation of the thiadiazole ring through cyclization reactions. The final product is obtained by reacting the thiadiazole intermediate with 2-bromo-3-methylbutanoyl chloride in the presence of a base like triethylamine.

Medicinal Chemistry

One of the primary applications of 2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is as a building block for potential pharmaceutical agents. Its structural components allow for modifications that can enhance biological activity against various diseases, particularly cancer and infections. Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer properties, making them candidates for further development .

Case Study: Anticancer Activity
A study on related thiadiazole derivatives revealed promising results in inhibiting cancer cell proliferation. The mechanism involved the interaction of the thiadiazole ring with specific enzymes that regulate cell growth, leading to apoptosis in cancer cells .

The compound's interactions with biological macromolecules are significant for understanding its potential as a biochemical tool. Studies have indicated that it can inhibit certain biological pathways by interacting with receptors or enzymes involved in disease processes.

Case Study: Biological Activity Evaluation
Research evaluating the antibacterial and antifungal activities of related compounds demonstrated that derivatives exhibited notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic use .

Comparison with Similar Compounds

Structural Features and Crystallography

The target compound shares a 1,3,4-thiadiazole core with derivatives reported in the literature. For example, 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole exhibits a butterfly-like conformation, with thiadiazole rings forming a dihedral angle of 46.3° . In contrast, the target compound’s butanamide chain introduces steric and electronic effects that may alter its conformation and intermolecular interactions.

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Name Core Structure Key Substituents Dihedral Angles/Packing Notes Reference
Target Compound 1,3,4-thiadiazole 5-(4-methylphenyl), 2-bromo-3-methylbutanamide Not reported
2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole 1,3,4-thiadiazole dimer Sulfanyl bridges, 4-methylphenyl 46.3° (inter-ring dihedral)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole 5-(4-methylphenyl), amine at position 2 Planar aromatic interactions
Reactivity and Functional Group Behavior

The bromine atom in the target compound’s butanamide chain may confer reactivity akin to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where bromine at position 2 is readily substituted by secondary amines . In contrast, compounds like N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043) feature stable electron-withdrawing groups (e.g., trifluoromethyl), which enhance pesticidal activity but reduce reactivity .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of thiadiazole derivatives typically involves cyclization reactions using POCl₃ as a catalyst. For example, thiadiazole cores can be formed by refluxing precursors like substituted carboxylic acids with thiosemicarbazides in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product . Optimization may include varying solvent systems (e.g., DMSO/water mixtures for recrystallization) and monitoring reaction progress via TLC or HPLC. Yield improvements often require stoichiometric control of reagents and inert atmospheres to prevent oxidation.

Table 1: Synthetic Conditions for Analogous Thiadiazoles

PrecursorCatalystTemp (°C)Time (h)Yield (%)Ref.
4-Phenyl butyric acidPOCl₃90365–75
Substituted aldehydesHCl/EtOHReflux1270–80

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine spectroscopic and analytical techniques:

  • Elemental analysis (C, H, N, S) to confirm empirical formula.
  • FTIR to identify functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches).
  • ¹H/¹³C-NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the 4-methylphenyl group appear as a singlet at δ 2.35 ppm, while thiadiazole protons resonate at δ 7.2–8.0 ppm .
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 395 for C₁₅H₁₈BrN₃OS) .

Q. What crystallographic methods are suitable for determining its 3D structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve structures. Key steps:

  • Grow crystals via slow evaporation in DMSO/water (2:1) .
  • Collect data at 296 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refine parameters (R factor < 0.05) and validate geometry using tools like PLATON .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., bacterial efflux pumps or fungal enzymes):

  • Optimize the ligand structure with DFT (B3LYP/6-31G* basis set).
  • Validate docking poses using MD simulations (GROMACS, 50 ns trajectories) to assess stability .
  • Compare binding energies (ΔG) with known inhibitors to prioritize synthetic targets.

Q. How to resolve contradictions in reported structural data (e.g., bond lengths vs. computational predictions)?

Methodological Answer: Discrepancies often arise from experimental vs. theoretical methods:

  • Experimental: SC-XRD provides precise bond lengths (e.g., C-S bond in thiadiazole: 1.67 Å ).
  • Computational: DFT may predict slightly longer bonds (1.72 Å) due to gas-phase approximations.
  • Resolution: Cross-validate using solid-state NMR or adjust computational models to include solvent effects (PCM or explicit solvent) .

Q. What strategies enhance the compound’s antimicrobial efficacy based on structure-activity relationships (SAR)?

Methodological Answer: SAR studies suggest:

  • Thiadiazole core : Essential for hydrogen bonding with bacterial enzymes .
  • Bromine substituent : Increases lipophilicity, enhancing membrane penetration (logP ~2.8) .
  • 4-Methylphenyl group : Improves π-π stacking with aromatic residues in target proteins . Table 2: Bioactivity of Analogous Compounds
CompoundAntibacterial (MIC, µg/mL)Antioxidant (IC₅₀, µM)Ref.
C2 (thiadiazole)12.5 (E. coli)45.2
C4 (brominated)6.25 (B. subtilis)32.8

Q. How to design experiments for assessing metabolic stability and toxicity?

Methodological Answer: Use ADMET prediction tools (SwissADME, ProTox-II) to:

  • Predict cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
  • Measure in vitro metabolic stability via liver microsomal assays (e.g., t₁/₂ > 60 min indicates suitability for in vivo studies) .
  • Conduct Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility .

Data Contradiction Analysis

Q. Why do crystallographic data for similar thiadiazoles show variability in dihedral angles?

Methodological Answer: Dihedral angles (e.g., 46.3° in thiadiazole derivatives vs. 38.5° in oxadiazoles ) reflect conformational flexibility influenced by:

  • Crystal packing forces : Stronger van der Waals interactions may planarize substituents.
  • Solvent effects : Polar solvents stabilize extended conformations.
  • Resolution : Higher-resolution data (< 0.8 Å) reduce measurement errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.